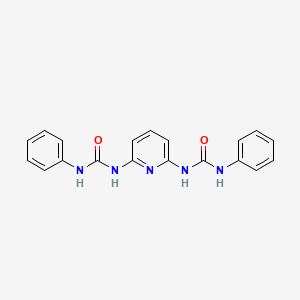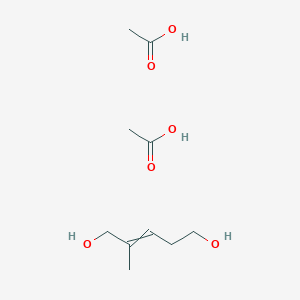
Acetic acid;2-methylpent-2-ene-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-methylpent-2-ene-1,5-diol is an organic compound that combines the properties of acetic acid and a diol with an alkene group. This compound is of interest due to its unique structure, which includes both a carboxylic acid group and a diol, making it versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylpent-2-ene-1,5-diol can be achieved through several methods. One common approach involves the hydroxylation of an alkene using osmium tetroxide, followed by the addition of acetic acid. The reaction conditions typically require a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent the hydrolysis of the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, to oxidize the alkene and form the diol. This method is preferred due to the stability and ease of handling of meta-chloroperoxybenzoic acid .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and further to diols.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide and peroxycarboxylic acids are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
Oxidation: Formation of vicinal diols.
Reduction: Conversion to alkanes.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
Acetic acid;2-methylpent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2-methylpent-2-ene-1,5-diol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of both hydroxyl and carboxylic acid groups allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpent-2-ene-1,5-diol: Similar structure but lacks the acetic acid group.
4-Methylpent-1-ene: Similar alkene structure but lacks the diol and acetic acid groups.
Uniqueness
Acetic acid;2-methylpent-2-ene-1,5-diol is unique due to the combination of an alkene, diol, and acetic acid group in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Propiedades
Número CAS |
95603-73-9 |
|---|---|
Fórmula molecular |
C10H20O6 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
acetic acid;2-methylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C6H12O2.2C2H4O2/c1-6(5-8)3-2-4-7;2*1-2(3)4/h3,7-8H,2,4-5H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
VEMMFFVMTXIZHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCO)CO.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
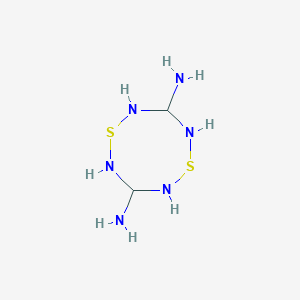
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
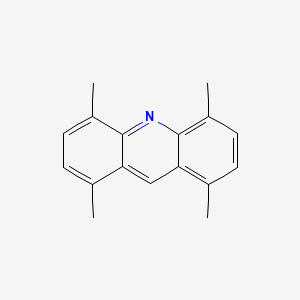
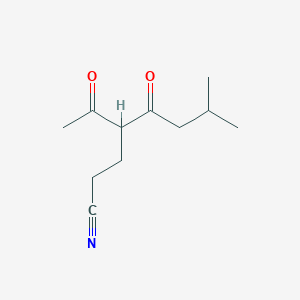
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
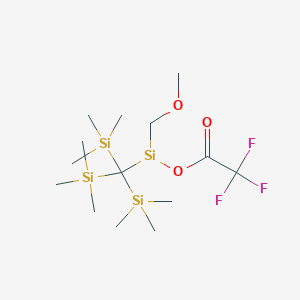
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
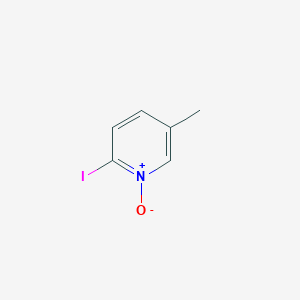
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
